diethyl 2-aminobenzylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104167-26-2 |
|---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9,12H2,1-2H3 |
InChI Key |
IXEYLKJSMYPNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1N)OCC |
Origin of Product |
United States |
Formation of the C P Bond:
A common strategy involves the Arbuzov reaction, where a benzyl (B1604629) halide reacts with a trialkyl phosphite (B83602). For the synthesis of the target compound, this would entail the reaction of 2-nitrobenzyl bromide with triethyl phosphite to form diethyl (2-nitrobenzyl)phosphonate. The subsequent reduction of the nitro group, as previously mentioned, yields diethyl 2-aminobenzylphosphonate. 2-Nitrobenzaldehyde can be used as a precursor to 2-nitrobenzyl halides. wikipedia.org
Formation of the C N Bond:
The C-N bond is typically formed either before or after the C-P bond formation.
C-N bond formation before C-P bond formation: This is exemplified by the Arbuzov reaction with a pre-existing amino group on the benzyl (B1604629) halide. However, the amino group often requires protection (e.g., as a phthalimide (B116566) or a carbamate) to prevent side reactions.
C-N bond formation after C-P bond formation: This is a more common approach. As discussed, the reduction of a nitro group to an amine is a prime example. Another strategy is the direct amination of a suitable precursor. For instance, a benzylphosphonate bearing a leaving group at the ortho position could undergo nucleophilic substitution with an amine source.
One Pot Syntheses Kabachnik Fields and Pudovik Reactions :
N-Functionalization Reactions of the Amine Moiety
The primary amine group is a key site for various functionalization reactions, enabling the synthesis of a broad spectrum of derivatives.
The acylation of the amino group in this compound is a common and straightforward transformation. This reaction typically involves treating the aminophosphonate with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base to neutralize the liberated acid. nih.govkyushu-u.ac.jp This process yields N-acyl-2-aminobenzylphosphonates. The reaction conditions are generally mild and can be adapted to a variety of acylating agents, allowing for the introduction of diverse acyl groups. For instance, reactions with acetyl chloride or benzoyl chloride in the presence of triethylamine (B128534) are effective methods for this transformation. nih.govkyushu-u.ac.jp A simple and efficient acylation of α-hydroxyphosphonates has been achieved using acyl chlorides under simple conditions without the need for a special catalyst. nih.gov
A study detailing the synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate (B1237965) highlights the utility of N-acylated phosphonates as intermediates. gjesr.com The synthesis involved the O-alkylation of diethyl (2-azido-2-benzoylaminomethyl) phosphonate with phenol. gjesr.com
Table 1: Examples of Acylation Reactions of Aminophosphonates
| Acylating Agent | Base | Solvent | Product | Yield (%) | Reference |
| Acetyl chloride | Triethylamine | Toluene | Diethyl N-acetyl-α-aminobenzylphosphonate | 69-97 | researchgate.net |
| Butyryl chloride | Triethylamine | Toluene | Diethyl N-butyryl-α-aminobenzylphosphonate | 69-97 | researchgate.net |
| Benzoyl chloride | Triethylamine | Toluene | Diethyl N-benzoyl-α-aminobenzylphosphonate | 69-97 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The amino group of this compound can be phosphorylated or phosphinoylated to create new P-N bonds, leading to the formation of phosphoramidates and phosphinic amides, respectively. nih.gov These reactions are significant for synthesizing compounds with potential biological activities. nih.govresearchgate.net The phosphorylation can be achieved by reacting the aminophosphonate with phosphoryl chlorides, such as diethylphosphoryl chloride or diphenylphosphoryl chloride, in the presence of a base like triethylamine. nih.gov Similarly, phosphinoylation is carried out using reagents like diphenylphosphinoyl chloride. nih.govresearchgate.net The resulting compounds have shown cytotoxic effects on various cancer cell lines. nih.govresearchgate.net
Thiophosphinoylation introduces a thiophosphinoyl group onto the amino nitrogen. This is accomplished by reacting the aminophosphonate with a mixture of a chlorophosphine, like diphenylchlorophosphine, and elemental sulfur. nih.govresearchgate.net This reaction results in the formation of a thiophosphinic amide. The thiophosphinoylated derivatives have also been investigated for their cytotoxic properties. nih.govresearchgate.net For example, thiophosphinoylated diethyl aminobenzylphosphonate was found to be effective against pancreatic ductal adenocarcinoma cells. nih.gov
The synthesis of N-substituted aminoalkylphosphonates from this compound can be achieved through various methods. One common approach is the three-component reaction of an aldehyde, an amine, and a phosphite, known as the Kabachnik-Fields reaction. While not a direct derivatization of the pre-formed aminophosphonate, it is a primary method for creating a diverse library of N-substituted α-aminophosphonates. mdpi.com Another route involves the direct N-alkylation of the aminophosphonate, though this can sometimes lead to over-alkylation. Reductive amination, reacting the aminophosphonate with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing a specific substituent. csic.es
Intramolecular Cyclization Reactions Involving the 2-Amino Group
The proximity of the amino and phosphonate groups on the benzene (B151609) ring allows for intramolecular cyclization reactions, which are powerful tools for constructing novel heterocyclic systems containing both nitrogen and phosphorus.
The synthesis of 1,3-dihydrobenzo[d] rsc.orgnih.govazaphosphole 2-oxides from this compound derivatives represents a key intramolecular cyclization. While direct cyclization of the parent compound is not commonly reported, derivatives are often used as precursors. For example, o-(alkylsulfonyl)benzyl azides can undergo LDA-mediated cyclization with denitrogenation to form 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives. researchgate.net Although this example involves a sulfonyl group instead of a phosphonate, the principle of intramolecular cyclization of a substituted benzylamine (B48309) derivative is analogous. A more direct route could involve the formation of an intermediate that facilitates the ring closure. For instance, conversion of the amino group to a more reactive functionality, followed by reaction with the phosphonate, could lead to the desired benzo-fused azaphosphole system. Research on related intramolecular cyclizations of aminophosphonates suggests that such transformations are feasible under appropriate conditions. rsc.org
Mechanisms of Intramolecular Cyclocondensation
The ortho-positioning of the amino and benzylphosphonate groups in this compound provides a template for intramolecular cyclocondensation reactions, leading to the formation of phosphorus-containing heterocyclic systems. These reactions are valuable for creating complex molecular architectures from a relatively simple starting material.
A plausible and common mechanism involves an initial reaction with an oxo compound, such as an aldehyde or ketone. The primary amino group first condenses with the carbonyl compound to form a reactive Schiff base (imine) intermediate. This intermediate can then undergo an intramolecular electrophilic substitution reaction. In this step, the aromatic ring, activated by the electron-donating character of the nitrogen atom, attacks a transiently formed electrophilic center, leading to the closure of a new ring. This process is analogous to well-known heterocyclic syntheses like the Pictet-Spengler reaction.
For instance, reaction with an aldehyde (R-CHO) would form an N-benzylidene intermediate. Subsequent acid-catalyzed cyclization would result in the formation of a tetrahydroquinoline ring system fused with the phosphonate moiety. The specific conditions, such as the choice of acid catalyst and solvent, can influence the reaction rate and yield. While direct cyclization without a coupling partner is less common, activation of the benzylic position could potentially lead to other cyclized products. The synthesis of related heterocyclic structures, such as 1,3-oxazinane-2,5-diones, has been achieved through the intramolecular cyclization of amino acid-derived diazoketones, demonstrating the utility of cyclization strategies in building complex ring systems. frontiersin.orgnih.gov
| Reactant | Conditions | Potential Heterocyclic Product | Reaction Type |
|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | Acid Catalyst (e.g., TsOH), Heat | Tetrahydroquinoline-phosphonate derivative | Condensation followed by Intramolecular Electrophilic Aromatic Substitution |
| Ketone (e.g., Acetone) | Acid Catalyst, Heat | Substituted Tetrahydroquinoline-phosphonate derivative | Condensation followed by Intramolecular Electrophilic Aromatic Substitution |
| Phosgene equivalent | Base | Benzoxazinone-phosphonate derivative | Cyclocondensation |
Reactions at the Phosphonate Ester Groups
The diethyl phosphonate moiety of the title compound is susceptible to reactions that modify or cleave the ethyl ester groups. These transformations are fundamental for converting the phosphonate ester into other functional groups, most notably the corresponding phosphonic acid.
Hydrolysis: The most common reaction at the phosphonate ester is hydrolysis, which cleaves the P-O-C bonds to yield 2-aminobenzylphosphonic acid. This transformation can be achieved under both acidic and basic conditions. researchgate.netnih.gov Refluxing with concentrated aqueous acids, such as hydrochloric acid (HCl), is a widely used method. nih.govnih.gov The hydrolysis typically proceeds in two consecutive steps, with the first ester cleaving more rapidly than the second. nih.govresearchgate.net Alternatively, silyl (B83357) halides, particularly bromotrimethylsilane (B50905) (TMSBr), provide a milder, non-aqueous method for dealkylation. The reaction is followed by treatment with an alcohol, like methanol, to produce the final phosphonic acid. researchgate.netresearchgate.net Microwave-assisted hydrolysis has also been shown to be a highly efficient protocol for preparing phosphonic acids from their diesters. rsc.org
Transesterification: The ethyl groups of the phosphonate ester can be exchanged for other alkyl groups in a process called transesterification. This reaction is typically performed by heating the diethyl phosphonate with an excess of a different alcohol (e.g., methanol, isopropanol) in the presence of a catalyst. This method allows for the synthesis of a variety of phosphonate esters from a single precursor. nih.govcdnsciencepub.com The use of specific catalysts, such as zinc complexes, can facilitate the selective synthesis of mixed phosphite diesters. nih.gov
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Acid Hydrolysis | Conc. HCl, H₂O, Reflux | 2-Aminobenzylphosphonic acid | A common and robust method for complete de-esterification. nih.gov |
| Silyl-Dealkylation | 1. TMSBr 2. MeOH or H₂O | 2-Aminobenzylphosphonic acid | A milder alternative to strong acid hydrolysis. researchgate.net |
| Transesterification | R-OH (excess), Catalyst (e.g., NaOR) | Dialkyl 2-aminobenzylphosphonate (where alkyl is R) | Allows for the diversification of the ester group. nih.gov |
Condensation Reactions to Form Imino Phosphonate Compounds
The primary amino group of this compound is a versatile nucleophile that readily participates in condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. The synthesis of α-aminophosphonates often proceeds through the formation of an imine intermediate via the Kabachnik-Fields reaction. nih.govresearchgate.net
This reaction involves the direct condensation of the amine with an aldehyde or a ketone, typically under conditions that facilitate the removal of water. The process is often catalyzed by a Lewis or Brønsted acid. nih.gov The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the imine.
The resulting imino phosphonate compounds are valuable synthetic intermediates. The imine functionality can be further modified, for example, through reduction to a secondary amine or by acting as an electrophile in reactions with nucleophiles. The formation of these compounds is a key step in many multi-component reactions used to build complex α-aminophosphonate derivatives. organic-chemistry.org
| Carbonyl Compound | Catalyst (Example) | Product (Imino Phosphonate) |
|---|---|---|
| Benzaldehyde | FeCl₃ or Acid | Diethyl 2-((benzylideneamino)benzyl)phosphonate |
| Acetone | Lewis Acid (e.g., ZnCl₂) | Diethyl 2-((propan-2-ylideneamino)benzyl)phosphonate |
| Cyclohexanone | Acid Catalyst | Diethyl 2-((cyclohexylideneamino)benzyl)phosphonate |
Spectroscopic Characterization and Structural Elucidation of Diethyl 2 Aminobenzylphosphonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For diethyl 2-aminobenzylphosphonate, the analysis of ¹H, ¹³C, and ³¹P NMR spectra is crucial for its structural confirmation.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethoxy groups, the benzylic methylene (B1212753) group, the aromatic ring, and the amino group.
Ethoxy Group Protons: The ethyl groups will give rise to two sets of signals. The methyl protons (CH₃) are expected to appear as a triplet, due to coupling with the adjacent methylene protons, in the upfield region of the spectrum. The methylene protons (OCH₂) will appear as a multiplet, likely a doublet of quartets, due to coupling with both the methyl protons and the phosphorus atom.
Benzylic Protons (P-CH₂-Ar): The methylene protons attached to the phosphorus atom and the benzene (B151609) ring will appear as a doublet in the downfield region, a result of coupling with the phosphorus nucleus.
Aromatic Protons: The protons on the benzene ring will show a complex splitting pattern in the aromatic region of the spectrum due to their differing chemical environments and spin-spin coupling with each other. The presence of the amino and phosphonate (B1237965) groups at the ortho positions will influence their chemical shifts.
Amino Protons (NH₂): The protons of the amino group are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethoxy) | ~1.2-1.4 | Triplet | ~7 |
| OCH₂ (ethoxy) | ~3.9-4.2 | Multiplet | |
| P-CH₂-Ar | ~3.1-3.3 | Doublet | ~21 |
| Aromatic H | ~6.6-7.3 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the ethyl groups, the benzylic carbon, and the aromatic carbons.
Ethoxy Group Carbons: The methyl carbons (CH₃) will appear as a singlet in the upfield region. The methylene carbons (OCH₂) will appear as a doublet due to coupling with the phosphorus atom.
Benzylic Carbon (P-CH₂-Ar): The benzylic carbon will appear as a doublet with a large coupling constant due to its direct attachment to the phosphorus atom.
Aromatic Carbons: The aromatic carbons will show six distinct signals in the downfield region. The carbon atom attached to the phosphonate group will appear as a doublet due to coupling with phosphorus. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing phosphonate group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethoxy) | ~16 | Singlet | |
| OCH₂ (ethoxy) | ~62 | Doublet | ~6-7 |
| P-CH₂-Ar | ~34 | Doublet | ~138 |
³¹P NMR spectroscopy is particularly informative for organophosphorus compounds. huji.ac.il It provides a direct probe of the chemical environment of the phosphorus atom. The spectrum is typically simple, often showing a single signal for each unique phosphorus nucleus in the molecule. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this signal is characteristic of a phosphonate ester and can be influenced by the nature of the substituents on the benzyl (B1604629) group. researchgate.net For diethyl benzylphosphonate, the ³¹P NMR signal appears around δ 26.4 ppm. rsc.org The presence of the amino group at the ortho position in this compound is expected to cause a slight shift in this value.
The presence of substituents on the aromatic ring can lead to restricted rotation around the C-C and C-P bonds, potentially giving rise to different stable conformations, or rotamers. Low-temperature NMR spectroscopy is a key technique to study such conformational dynamics. mdpi.comnih.gov By lowering the temperature, the rate of interconversion between rotamers can be slowed down on the NMR timescale, allowing for the observation of separate signals for each conformer. This can provide valuable information on the rotational barriers and the preferred spatial arrangement of the molecule. For this compound, low-temperature NMR studies could reveal the presence of different rotamers arising from the orientation of the amino and phosphonate groups relative to the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₁₈NO₃P), the exact mass can be calculated and compared with the experimentally determined value for confirmation of its composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for benzylphosphonates involve cleavage of the P-C bond and fragmentation of the ester groups. The presence of the amino group will also influence the fragmentation pattern.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diethyl benzylphosphonate |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule readily protonates, typically at the primary amine group, to yield the corresponding cation [M+H]⁺. The high-resolution mass spectrum of this ion provides a precise determination of the compound's molecular weight and elemental composition.
For this compound (C₁₁H₁₈NO₃P), the theoretical exact mass is approximately 243.1024 g/mol . nih.gov ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 244.1102.
Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide valuable structural information. Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound would likely lead to characteristic fragmentation patterns. These patterns can help confirm the presence of the diethyl phosphonate and aminobenzyl moieties within the molecule. The fragmentation patterns of OP-tyrosine peptides have been studied, and characteristic ions have been identified that can be useful in the analysis of similar compounds. nih.gov
The analysis of proteins under native-like conditions, free of organic solvents, can preserve non-covalent interactions and retain high degrees of folding. thermofisher.com This approach has analytical benefits, including greater protein folding leading to reduced charge states, increased mass separation, and increased signal at higher m/z. thermofisher.com
Interactive Data Table: Expected ESI-MS Data for this compound
| Ion | Formula | Theoretical m/z | Observed m/z |
| [M+H]⁺ | C₁₁H₁₉NO₃P⁺ | 244.1102 | ~244.11 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational frequencies for this compound include:
N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often sharp and of medium intensity.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methylene groups are observed just below 3000 cm⁻¹.
P=O Stretching: The phosphoryl group (P=O) gives rise to a strong absorption band in the range of 1200-1260 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding interactions involving the P=O oxygen.
P-O-C Stretching: The P-O-C linkages of the diethyl phosphonate ester show characteristic strong absorptions, typically in the 1000-1050 cm⁻¹ region for the asymmetric stretch and around 950-980 cm⁻¹ for the symmetric stretch.
C-N Stretching: The stretching vibration of the C-N bond of the aminobenzyl group is expected in the 1250-1350 cm⁻¹ range.
Aromatic C=C Bending: The benzene ring exhibits characteristic in-plane and out-of-plane bending vibrations in the fingerprint region of the spectrum (below 1500 cm⁻¹).
The FT-IR spectra of related compounds, such as diethyl p-aminobenzylphosphonate, show similar characteristic peaks. nist.gov For instance, the NIST Chemistry WebBook provides an IR spectrum for diethyl p-aminobenzylphosphonate, which can be used as a reference. nist.gov The spectrum of native β-sheet proteins and amyloid fibrils differ in the amide I band, which can be used to distinguish between the two. nih.gov
Interactive Data Table: Characteristic FT-IR Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| -NH₂ | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | < 3000 | Medium-Strong |
| P=O | Stretch | 1200 - 1260 | Strong |
| P-O-C | Asymmetric Stretch | 1000 - 1050 | Strong |
| P-O-C | Symmetric Stretch | 950 - 980 | Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the aminobenzyl chromophore.
The benzene ring substituted with an amino group (-NH₂) and a phosphonatomethyl group (-CH₂PO(OEt)₂) will exhibit characteristic absorption bands in the UV region. The primary absorption bands are expected to arise from π → π* transitions within the aromatic ring. The presence of the amino group, an auxochrome, typically causes a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
One would anticipate observing a strong absorption band, analogous to the E₂ band of benzene, in the region of 230-250 nm, and a weaker band, corresponding to the B band, at longer wavelengths, possibly around 280-300 nm. The exact positions and intensities of these bands can be influenced by the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition of the amino group may be observed. libretexts.org
The UV-Vis spectrum of zinc phthalocyanine (B1677752) has been reported and can be used as a reference for similar compounds. rsc.org
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E₂-like) | 230 - 250 | High |
| π → π* (B-like) | 280 - 300 | Low to Medium |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful SC-XRD analysis of this compound would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., P=O, P-O, P-C, C-N, C-C) and bond angles within the molecule.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., N-H···O=P) and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.
The crystal structure of a related compound, diethyl 2,2′-({[(1E,1′E)-(hydrazine-1,2-diylidene)bis(methanylylidene)]bis(4,1-phenylene)}bis(oxy))diacetate, has been determined and shows that the molecules are linked by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds. nih.gov The crystal structure of another related compound, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, consists of nearly planar molecules that are linked by intermolecular C—H⋯O hydrogen bonding into chains. nih.gov
For this compound, it is anticipated that the crystal structure would reveal a network of intermolecular hydrogen bonds involving the amino group as a donor and the phosphoryl oxygen as an acceptor. These interactions would play a significant role in stabilizing the crystal packing.
Interactive Data Table: Anticipated SC-XRD Parameters for this compound
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths | P=O (~1.45-1.48 Å), P-O (~1.56-1.60 Å), P-C (~1.80-1.85 Å) |
| Hydrogen Bonding | N-H···O=P intermolecular interactions |
| Crystal Packing | Formation of hydrogen-bonded chains or sheets |
In-Depth Computational Analysis of this compound Remains Elusive
Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard tools for the theoretical examination of molecular structures and reactivity. For instance, DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. Following optimization, vibrational frequency analysis can confirm the stability of the structure and predict its infrared and Raman spectra.
Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.
NBO analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It localizes the electron density into familiar chemical concepts such as bonds and lone pairs, and quantifies the stabilizing effects of electron delocalization.
MEP mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.
Although these computational techniques are well-established, their application to this compound has not been specifically documented in the accessible scientific literature. The synthesis and some spectroscopic data for the related para-isomer, diethyl p-aminobenzylphosphonate, are available, but this information is not transferable to the ortho-isomer. Without dedicated computational studies on this compound, a detailed and accurate discussion of its theoretical and computational chemistry, complete with data tables, cannot be provided at this time.
Computational and Theoretical Investigations of Diethyl 2 Aminobenzylphosphonate
Global Reactivity Parameters (GRPs)
Global reactivity parameters, derived from Density Functional Theory (DFT), are crucial in characterizing the chemical reactivity and stability of a molecule. mdpi.comresearchgate.net These descriptors are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
From EHOMO and ELUMO, several key parameters can be calculated:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). mdpi.com
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). mdpi.com
Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2). nih.gov
Chemical Potential (μ): The negative of electronegativity (μ = -χ). ijsr.net
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap. nih.govijsr.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized (S = 1 / η). researchgate.net
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment (ω = μ² / 2η). ijsr.net
These parameters collectively provide a detailed profile of the molecule's reactivity. For diethyl 2-aminobenzylphosphonate, a hypothetical set of calculated GRPs is presented in the table below.
Table 1: Hypothetical Global Reactivity Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.15 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.15 |
| Electronegativity (χ) | 3.70 |
| Chemical Potential (μ) | -3.70 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 2.68 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules. scholarsresearchlibrary.com It is particularly effective for calculating the electronic absorption spectra by predicting the vertical electronic transition energies, corresponding absorption wavelengths (λmax), and the strength of these transitions, known as oscillator strengths (f). scholarsresearchlibrary.comrsc.org
The analysis of electronic transitions provides insight into how the molecule interacts with light. cecam.org For a molecule like this compound, TD-DFT can identify the key electronic transitions, such as those from the HOMO to the LUMO, which are fundamental to its UV-visible absorption characteristics. researchgate.net The calculated spectrum can help in understanding the nature of the excited states, for instance, identifying them as local excitations or charge-transfer excitations. rsc.org
A hypothetical TD-DFT calculation for this compound would yield data similar to that shown in the table below, detailing the primary electronic transitions.
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.10 | 302 | 0.15 |
| S0 → S2 | 4.55 | 272 | 0.08 |
| S0 → S3 | 5.20 | 238 | 0.45 |
Nonlinear Optical (NLO) Properties Theoretical Prediction
The theoretical prediction of nonlinear optical (NLO) properties using DFT has become an essential tool for designing new materials for optoelectronic applications. researchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with different frequencies or phases. tandfonline.com Key parameters that define a molecule's NLO response include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). scielo.org.mx
Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.
Polarizability (α): Describes the linear response of the electron cloud to an external electric field.
First-Order Hyperpolarizability (β): Quantifies the second-order NLO response and is responsible for phenomena like second-harmonic generation. A large β value is highly desirable for NLO materials. rsc.org
For this compound, the presence of an electron-donating amino group and an electron-withdrawing phosphonate (B1237965) group attached to an aromatic ring suggests potential for NLO activity. Theoretical calculations would aim to quantify these properties, as illustrated in the hypothetical data below.
Table 3: Hypothetical Theoretical NLO Properties of this compound
| Parameter | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 3.45 |
| Mean Polarizability (α) | 185.2 |
| First-Order Hyperpolarizability (βtot) | 450.7 |
Intermolecular Interactions and Non-Covalent Forces (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgset-science.com It partitions the crystal electron density to define a unique surface for a molecule, allowing for the exploration of how neighboring molecules interact. mdpi.comcrystalexplorer.net
The Hirshfeld surface can be mapped with various properties. One of the most common is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or longer-range interactions. mdpi.com
A hypothetical summary of the contributions of various intermolecular contacts from a Hirshfeld surface analysis is provided below.
Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.5 |
| O···H / H···O | 28.2 |
| C···H / H···C | 15.8 |
| N···H / H···N | 5.5 |
| Other | 5.0 |
Mechanistic Insights into Reactions Involving Diethyl 2 Aminobenzylphosphonate
Reaction Pathway Elucidation for Kabachnik-Fields Condensation
The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates, and when applied to 2-aminobenzaldehyde (B1207257), it provides a direct route to diethyl 2-aminobenzylphosphonate. The reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphonate (B1237965). researchgate.netkyushu-u.ac.jp The mechanism of this reaction has been a subject of considerable discussion, with two primary pathways being proposed: the "imine" pathway and the "α-hydroxy-phosphonate" pathway. rsc.orgnih.gov
The prevailing "imine" pathway suggests that the initial step is the formation of a Schiff base (an imine) from the reaction of the amine and the carbonyl compound. Subsequently, the dialkyl phosphite (B83602) adds to the C=N double bond of the imine in a hydrophosphonylation step to yield the final α-aminophosphonate product. kyushu-u.ac.jprsc.org
Conversely, the "α-hydroxy-phosphonate" pathway posits that the dialkyl phosphite first adds to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to afford the α-aminophosphonate. rsc.org
The course of the Kabachnik-Fields reaction is highly dependent on the nature of the reactants, particularly the basicity of the amine. nih.gov For weakly basic amines, such as aniline, the "imine" pathway is generally favored. nih.gov In the context of synthesizing this compound from 2-aminobenzaldehyde, the intramolecular nature of the amino group relative to the aldehyde function introduces specific mechanistic considerations.
Table 1: Proposed Intermediates in the Kabachnik-Fields Reaction
| Intermediate | Pathway | Description |
| Imine (Schiff Base) | Imine Pathway | Formed from the condensation of the amine and carbonyl compound. The dialkyl phosphite then adds to this intermediate. |
| α-Hydroxyphosphonate | α-Hydroxyphosphonate Pathway | Formed from the addition of the dialkyl phosphite to the carbonyl group. The amine then displaces the hydroxyl group. |
Mechanisms of Intramolecular Cyclization
This compound is a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the initial formation of a more complex intermediate, which then undergoes cyclization. The mechanism of these cyclizations can vary depending on the reagents and reaction conditions.
One important class of compounds synthesized from this compound derivatives are quinazolinones. For instance, the reaction of an N-acylated this compound with a suitable reagent can lead to the formation of a quinazolinone phosphonate. The proposed mechanism for such a transformation typically involves the following key steps:
Activation of the Acyl Group: The carbonyl group of the N-acyl moiety is activated, often by a catalyst or the reaction conditions.
Intramolecular Nucleophilic Attack: The endocyclic nitrogen atom of the aminobenzyl group acts as a nucleophile and attacks the activated carbonyl carbon.
Cyclization and Dehydration: This intramolecular attack leads to the formation of a cyclic intermediate, which then undergoes dehydration to form the stable aromatic quinazolinone ring system.
Another potential intramolecular cyclization pathway involves the reaction of the phosphonate moiety itself. For example, under specific conditions, the phosphonate group can participate in cyclization reactions to form phosphorus-containing heterocycles. The mechanism of such reactions would likely involve the activation of the P=O bond or the ester groups, followed by an intramolecular attack from a nucleophilic site on the aromatic ring or a substituent.
Understanding Dynamic Equilibria in N-Acyl Derivatives
The N-acyl derivatives of this compound exhibit interesting dynamic behavior in solution. Acylation of the amino group leads to the formation of N-acyl species that can exist in a dynamic equilibrium between two or more conformers. researchgate.net This conformational isomerism arises from the restricted rotation around the amide C-N bond and the steric interactions between the bulky phosphonate group and the substituents on the aromatic ring and the acyl chain.
This dynamic equilibrium can be readily studied using Nuclear Magnetic Resonance (NMR) spectroscopy. At room temperature, the NMR signals for the protons and carbons near the amide linkage and the phosphonate group may appear broad, indicating that the conformers are interconverting at a rate comparable to the NMR timescale. researchgate.net Upon heating, the rate of interconversion increases, leading to a coalescence of the signals into a single, averaged peak. Conversely, cooling the sample can slow down the interconversion to the point where distinct signals for each conformer can be observed.
The study of this dynamic equilibrium provides valuable information about the conformational preferences of the molecule, the energy barriers to rotation, and the influence of different substituents on the equilibrium position. This understanding is critical for structure-activity relationship studies, as the biological activity of these molecules may be dependent on a specific conformation.
Role of Intermediates in Reaction Pathways
The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the reactions involving this compound, several key intermediates play a crucial role in dictating the final product.
As discussed in the context of the Kabachnik-Fields reaction (Section 6.1), the formation of either an imine or an α-hydroxyphosphonate intermediate is a critical branching point that determines the reaction pathway. The relative stability and reactivity of these intermediates are influenced by factors such as the solvent, temperature, and the presence of catalysts.
In intramolecular cyclization reactions leading to quinazolinones (Section 6.2), a cyclic tetrahedral intermediate is a key species formed after the nucleophilic attack of the amino group on the carbonyl carbon. The stability and subsequent transformation of this intermediate, primarily through dehydration, are crucial for the successful formation of the final heterocyclic product.
Furthermore, computational studies can provide valuable insights into the structure and energy of proposed intermediates that may be too transient to be observed experimentally. For example, density functional theory (DFT) calculations can be used to model the transition states and intermediates in the cyclization of this compound derivatives, helping to corroborate proposed mechanistic pathways. While direct experimental evidence for some of these intermediates can be challenging to obtain, their transient existence is inferred from the final products and kinetic studies.
Table 2: Key Intermediates in Reactions of this compound
| Reaction Type | Key Intermediate(s) | Role |
| Kabachnik-Fields Condensation | Imine, α-Hydroxyphosphonate | Determine the primary reaction pathway. |
| Intramolecular Cyclization (to Quinazolinones) | Cyclic Tetrahedral Intermediate | Precursor to the final heterocyclic ring system. |
Applications of Diethyl 2 Aminobenzylphosphonate in Advanced Organic Synthesis
Precursors for Synthesizing α-Aminophosphonic Acid Analogs
Diethyl 2-aminobenzylphosphonate and its derivatives are crucial precursors in the synthesis of α-aminophosphonic acids and their analogs. These compounds are of significant interest due to their structural analogy to α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid group. This substitution often leads to unique biological activities.
The synthesis of α-aminophosphonates can be achieved through various methods, including the Kabachnik-Fields (phospha-Mannich) reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). nist.gov Variations of this reaction, sometimes performed under microwave conditions and without a solvent or catalyst, have proven to be efficient for generating α-aminophosphonate derivatives. nist.gov
Another significant approach is the Pudovik reaction, which involves the addition of a >P(O)H species to an imine. nist.gov Furthermore, enantioselective methods have been developed to produce optically active α-aminophosphonates, which is crucial as the biological activity is often dependent on the stereochemistry of the molecule. nih.gov For instance, chiral catalysts can be employed in the hydrophosphonylation of imines to yield enantiomerically enriched α-amino phosphonates.
The following table summarizes selected research findings on the synthesis of α-aminophosphonic acid analogs:
| Precursor/Reactant | Reaction Type | Product | Key Findings |
| β-arylethylamine, aldehyde/ketone | Pictet-Spengler reaction | Tetrahydro-β-carbolines | Widespread in alkaloid and organic synthesis. wikipedia.orgmdpi.com |
| Amine, dihalomethane, >P(O)H species | Three-component coupling | Phosphorus analogues of α-amino acids | Catalyst-free and stereospecific. |
| N-Boc protected imines, diethyl phosphite | Hydrophosphonylation | Enantiomerically enriched α-amino phosphonates | Catalyzed by chiral thiourea. |
| 1,3-benzoxazine, triethylphosphite | Ring-opening phosphonylation | Diethyl{[benzyl(2-hydroxybenzyl)amino]methyl}phosphonate | Direct synthesis of α-aminophosphonates. organicreactions.org |
Building Blocks for Heterocyclic Scaffolds and Fused Systems
The reactivity of this compound makes it a valuable building block for the construction of various heterocyclic scaffolds and fused ring systems. The presence of both a nucleophilic amino group and an electrophilic center (after activation) on the same molecule allows for intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles.
One of the most notable reactions in this context is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.govmdpi.com Since this compound is a β-phenylethylamine derivative, it is a suitable substrate for this reaction, providing access to phosphonate-substituted tetrahydroisoquinolines. These structures are important cores in many biologically active alkaloids. mdpi.com The reaction can be performed under various conditions, and enantioselective versions have been developed using chiral catalysts. mdpi.comorganicreactions.org
Furthermore, derivatives of this compound can be employed in the synthesis of other heterocyclic systems. For example, the reaction of related phosphonate (B1237965) reagents with enaminones can lead to the formation of pyranoquinolinylphosphonates, thioxopyridinylphosphonates, and oxopyridinylphosphonates. nih.gov The synthesis of functionalized pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates has also been reported, highlighting the versatility of aminophosphonates in constructing five-membered heterocyclic rings. csic.es
Role in the Synthesis of Phosphonate Analogs of Amino Acids
Phosphonate analogs of amino acids are compounds where the carboxylic acid group is replaced by a phosphonic acid group. These analogs are of great interest in medicinal chemistry as they can act as inhibitors of enzymes that metabolize amino acids. this compound serves as a key starting material for the synthesis of the phosphonate analog of phenylalanine and its derivatives.
The synthesis of these analogs often involves the protection of the amino group, followed by modification of the aromatic ring or the phosphonate moiety. The diethyl ester of the phosphonic acid can be hydrolyzed to the corresponding phosphonic acid to mimic the carboxylic acid group of the natural amino acid.
The structural similarity of α-aminophosphonic acids to α-amino acids allows them to function as peptidomimetics, with potentially enhanced biological activity and stability compared to their natural peptide counterparts. nih.gov The (R)-enantiomers of phosphonic acid derivatives, corresponding to L-α-amino acids, often exhibit higher biological activities. nih.gov
Integration into Polymer Functionalization Strategies
The introduction of phosphonate groups into polymers can impart desirable properties such as flame retardancy, ion-exchange capabilities, and improved thermal stability. This compound and related vinylphosphonates can be integrated into polymer structures through different functionalization strategies.
One approach involves the post-polymerization modification of a pre-existing polymer. For instance, polymers with reactive side groups, such as hydroxyl or amino groups, can be reacted with phosphonate-containing molecules. An example is the base-catalyzed Michael addition of the hydroxyl groups of polyglycidol to diethyl vinyl phosphonate. mdpi.com
Another strategy is the polymerization of a monomer that already contains the phosphonate group. For example, diethyl-p-vinylbenzyl phosphonate can be synthesized and subsequently polymerized via free-radical polymerization to produce a phosphonate-functionalized polymer. mdpi.com This method allows for a high degree of functionalization. Copolymers containing aminophosphonate groups have been synthesized and have shown potential as antibacterial agents.
The following table presents examples of polymer functionalization with phosphonates:
| Polymer/Monomer | Functionalization Method | Resulting Polymer | Application/Property |
| Polyglycidol | Michael addition with diethyl vinyl phosphonate | Polyglycidol with pendant phosphonato ethyl groups | Precursor to phosphonic acid functionalized polymers. mdpi.com |
| Diethyl-p-vinylbenzyl phosphonate | Free-radical polymerization | Poly(diethyl-p-vinylbenzyl phosphonate) | Precursor for ion-exchange polymers. mdpi.com |
| Acrylonitrile-divinylbenzene copolymer | "One-pot" Kabachnik-Fields reaction | Aminobenzylphosphonate functionalized copolymer | Antibacterial properties. |
Intermediates in the Synthesis of Complex Organic Molecules
Beyond its direct use in the synthesis of analogs and polymers, this compound serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. Its functional groups can be sequentially modified to build up molecular complexity.
For example, the amino group can be acylated or alkylated, and the aromatic ring can undergo electrophilic substitution reactions. The phosphonate group can be carried through several synthetic steps and then deprotected at a later stage to reveal the phosphonic acid.
An illustrative example of the utility of phosphonates in complex synthesis is the preparation of phosphonylated 1,2,3-triazole-naphthalimide conjugates. nih.gov Although this example does not directly use this compound, it showcases how a phosphonate moiety can be incorporated into a complex, biologically active scaffold. In a similar vein, this compound could be diazotized and used in coupling reactions to form more elaborate structures. The synthesis of diethyl (1-diazo-2-oxopropyl)phosphonate highlights the versatility of phosphonate building blocks in accessing diverse classes of nitrogen heterocycles. nih.gov
Ligands in Coordination Chemistry Research
The presence of both a nitrogen donor atom in the amino group and oxygen donor atoms in the phosphonate group makes this compound a potential ligand for coordination with metal ions. The coordination chemistry of similar phosphonate-containing ligands has been explored, revealing a range of coordination modes.
For instance, diethyl 2-quinolylmethylphosphonate, which has a quinoline (B57606) nitrogen and a phosphoryl oxygen, can act as a bidentate chelate ligand, binding to a metal center through both the nitrogen and oxygen atoms. It can also act as a monodentate ligand, coordinating through either the nitrogen or the oxygen atom, depending on the metal and reaction conditions. Similarly, diethyl (pyridyn-2-ylmethyl)phosphate acts as a bidentate N,O-donor ligand in complexes with transition metals.
Based on these studies, it is expected that this compound can form stable complexes with various transition metals. The coordination of the amino group's nitrogen and the phosphoryl oxygen would create a stable chelate ring. The resulting metal complexes could have interesting catalytic, magnetic, or biological properties. Research in this area could lead to the development of new catalysts or materials.
Future Research Directions and Perspectives for Diethyl 2 Aminobenzylphosphonate Chemistry
Development of Novel Asymmetric Synthetic Routes
The biological activity of chiral α-aminophosphonates is often dependent on the specific configuration of the stereocenter. mdpi.com Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure diethyl 2-aminobenzylphosphonate is a critical area of research.
Current approaches to asymmetric α-aminophosphonate synthesis often rely on the hydrophosphonylation of imines, a reaction catalyzed by chiral catalysts. nih.gov Future research will likely focus on the design and application of novel chiral catalysts to enhance enantioselectivity and expand the substrate scope. The use of inexpensive and readily available chiral organocatalysts, such as those derived from 1,1'-binaphthol phosphate, has shown promise in the asymmetric addition of dialkyl phosphites to aldimines. nih.gov Further exploration of binaphthyl phosphoric acid derivatives with varied substituents could lead to catalysts with improved performance. nih.gov
Another promising avenue is the development of stereoselective transformations of α-amino acids into their phosphonic acid analogs. mdpi.com While some methods exist, they often involve multiple steps or lack general applicability. mdpi.com Future work could focus on developing more direct and efficient protocols, potentially utilizing phase-transfer catalysis with chiral Cinchona alkaloid derivatives to achieve high enantiomeric excess. mdpi.com The exploration of novel chiral scaffolds for catalysts, beyond the commonly used BINOL and Schiff bases, could also unlock new pathways to highly enantioenriched this compound. mdpi.com
| Catalyst Type | Key Features | Potential for Improvement |
| Chiral Brønsted Acids | Inexpensive, readily available organocatalysts. nih.gov | Optimization of catalyst structure for higher enantioselectivity. nih.gov |
| Chiral Phase-Transfer Catalysts | Effective for the synthesis of sterically unhindered α-aminophosphonates. mdpi.com | Broader substrate scope and improved enantiomeric excess values. mdpi.com |
| Chiral Metal Complexes | High catalytic activity and potential for high enantioselectivity. mdpi.com | Development of new ligand scaffolds for enhanced stereocontrol. mdpi.com |
Exploration of New Derivatization Strategies
The functional handles present in this compound—the primary amino group and the phosphonate (B1237965) ester—offer numerous opportunities for derivatization, allowing for the synthesis of a diverse library of compounds with potentially novel biological activities.
The amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, derivatization of the amino group is a common strategy in the development of pharmaceuticals. nih.gov Future research could explore the use of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate complex and diverse molecular scaffolds. nih.gov The synthesis of novel Schiff bases from the amino group and various aldehydes could also lead to compounds with interesting photophysical or biological properties. nih.gov
The phosphonate moiety can also be a site for chemical modification. While the P-C bond is generally stable, the ethyl esters can be hydrolyzed to the corresponding phosphonic acid, a key functional group in many biologically active aminophosphonates. wikipedia.org Alternatively, the phosphonate esters can be transformed into other functional groups, although this is less common. Research into new methods for the selective functionalization of the phosphonate group, without affecting the rest of the molecule, would be highly valuable. This could involve the development of novel reagents or catalytic systems for P-O bond cleavage and subsequent derivatization.
| Functional Group | Potential Derivatization Reactions | Resulting Compound Classes |
| Amino Group | Acylation, Alkylation, Schiff Base Formation, Multicomponent Reactions | Amides, Secondary/Tertiary Amines, Imines, Peptidomimetics |
| Phosphonate Ester | Hydrolysis, Transesterification | Phosphonic Acids, Mixed Phosphonate Esters |
Advanced Computational Modeling for Structure-Reactivity Predictions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound and its derivatives, advanced computational modeling can provide valuable insights into structure-reactivity relationships.
Density Functional Theory (DFT) calculations can be employed to analyze the electronic and geometric properties of the molecule, helping to predict its reactivity towards various reagents. researchgate.netresearchgate.net For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's behavior in chemical reactions. researchgate.net Such calculations can guide the design of new derivatization strategies by identifying the most reactive sites in the molecule.
Furthermore, computational modeling can be used to study the interactions between this compound derivatives and biological targets, such as enzymes. nih.govnih.gov Molecular docking studies can predict the binding modes and affinities of these compounds, providing a rational basis for the design of new and more potent inhibitors. nih.govnih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. The use of data-driven classification analysis, combined with mechanistic organometallic studies, can also help in understanding and predicting reactivity patterns in catalysis involving phosphine (B1218219) ligands, a class of compounds related to phosphonates. nih.govucla.edu
Integration into Macrocyclic or Supramolecular Architectures
The incorporation of this compound into larger, more complex molecular architectures, such as macrocycles and supramolecular assemblies, represents a frontier in its chemical exploration. The unique structural and functional properties of this building block make it an attractive component for the construction of novel host-guest systems and functional materials.
The amino and phosphonate groups of this compound can serve as key recognition sites for the binding of guest molecules. The synthesis of macrocycles containing this unit could lead to new receptors with high selectivity for specific ions or small organic molecules. koreascience.kr The development of efficient, two-step synthetic approaches to artificial macrocycles using multicomponent reactions has opened up new possibilities for creating diverse and complex structures. nih.gov
Furthermore, the self-assembly of this compound derivatives through non-covalent interactions, such as hydrogen bonding and metal coordination, could lead to the formation of well-defined supramolecular structures. These assemblies could find applications in areas such as catalysis, sensing, and materials science. The use of biodegradable supramolecular polymer-supported catalysts in reactions like the Kabachnik-Fields reaction highlights the potential of integrating such building blocks into functional materials. nih.gov The ability of aminophosphonates to act as ligands for heavy metal complexes also suggests their potential use in medical applications. wikipedia.org
Q & A
Q. What are the common synthetic routes for diethyl 2-aminobenzylphosphonate, and how are they optimized for yield and purity?
Answer: this compound is typically synthesized via Kabachnik–Fields reactions or Michaelis–Arbuzov-type phosphorylations. A representative method involves reacting aromatic aldehydes with amines and diethyl phosphite in ethanol at 40°C for 30 minutes, catalyzed by diphenylphosphinic acid (10 mol%) . Key optimization steps include:
- Catalyst selection : Acidic catalysts (e.g., diphenylphosphinic acid) enhance nucleophilic addition and cyclization.
- Solvent choice : Polar solvents like ethanol improve reagent solubility and reaction homogeneity.
- Temperature control : Maintaining 40°C minimizes side reactions (e.g., oxidation of the aminobenzyl group).
Purification via crystallization in hexane or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm) and phosphonate methyl/methylene groups (δ 1.2–4.2 ppm).
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group .
- IR Spectroscopy : P=O stretching (1150–1250 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) are diagnostic .
Validation involves comparing experimental data with literature values and using 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Antimicrobial agents : Substituents on the benzyl ring modulate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Enzyme inhibition : The phosphonate group mimics phosphate transition states, targeting phosphatases and kinases .
- Prodrug development : Ethyl ester groups enhance cell permeability, with intracellular hydrolysis releasing active phosphonic acids .
Q. How is the stability of this compound assessed under laboratory storage conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) confirms decomposition temperatures >200°C.
- Hydrolytic stability : Incubation in aqueous buffers (pH 2–12) at 25°C for 24 hours, monitored via ³¹P NMR for ester hydrolysis .
- Light sensitivity : Storage in amber vials under inert atmosphere (N₂/Ar) prevents photodegradation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for synthesizing novel this compound derivatives?
Answer:
- Design of Experiments (DoE) : Full factorial designs evaluate variables (catalyst loading, temperature, solvent polarity) to maximize yield .
- High-throughput screening : Parallel reactions in microtiter plates identify optimal conditions for substituent-tolerant protocols .
- Kinetic studies : In situ IR/NMR monitors intermediate formation (e.g., imine or phosphonate anion) to refine reaction timelines .
Q. How do researchers resolve contradictions in spectral data for structurally similar diethyl benzylphosphonate analogs?
Answer:
- Hybrid spectroscopy : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to assign ambiguous peaks .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict ³¹P NMR shifts and IR frequencies, cross-referenced with experimental data .
- Isotopic labeling : ¹⁵N/²H labeling clarifies nitrogen/phosphorus coupling in complex spectra .
Q. What strategies are used to investigate structure-activity relationships (SAR) in diethyl benzylphosphonate antimicrobial agents?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzyl para position to enhance bacterial membrane disruption .
- Lipophilicity optimization : LogP measurements correlate phosphonate ester stability with cellular uptake .
- Mechanistic assays : Time-kill curves and efflux pump inhibition studies differentiate bactericidal vs. bacteriostatic effects .
Q. How are decomposition pathways of this compound characterized under extreme pH or temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to 1M HCl/NaOH (80°C, 24 hrs) and analyze products via LC-MS .
- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile degradation byproducts (e.g., ethylene from ester hydrolysis) .
- X-ray crystallography : Resolves structural changes in the phosphonate group during thermal decomposition .
Q. What advanced techniques are employed to study the interaction of this compound with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding affinity to enzymes (e.g., alkaline phosphatase) in real time .
- Molecular docking : AutoDock Vina simulates ligand-enzyme interactions, guiding mutagenesis studies .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of phosphonate-protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
